molecular formula C11H16N2O4S B12071493 Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Cat. No.: B12071493
M. Wt: 272.32 g/mol
InChI Key: YXTVWJUXSNZRJB-UHFFFAOYSA-N
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Description

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a synthetic organic compound characterized by a benzylamine core substituted with a nitro group (-NO₂) at the 5-position and a propane-2-sulfonyl group (-SO₂C₃H₇) at the 2-position of the benzene ring. The amine nitrogen is further substituted with a methyl group (-CH₃).

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-methyl-1-(5-nitro-2-propan-2-ylsulfonylphenyl)methanamine

InChI

InChI=1S/C11H16N2O4S/c1-8(2)18(16,17)11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3

InChI Key

YXTVWJUXSNZRJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine typically involves multiple steps. One common method starts with the nitration of a methylbenzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine and sulfonyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine has been investigated for its anticancer properties. Research indicates that compounds with similar nitro-substituted structures exhibit significant cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from such compounds have shown enhanced cytotoxic effects against mouse renal carcinoma and human T-lymphocyte cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

Antibacterial Properties:
The compound's antibacterial efficacy has also been studied, particularly against antibiotic-resistant strains. Research findings indicate that derivatives of this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group is crucial for the antibacterial activity, as it contributes to the mechanism of action by generating reactive nitrogen species .

Synthesis and Process Development

Synthesis Techniques:
The synthesis of this compound involves several steps, including the use of isobutylamine as a key reagent. The process typically employs solvent systems that enhance yield and purity, allowing for industrial-scale production. Recent advancements have focused on optimizing reaction conditions to minimize exothermic reactions and improve crystallization processes .

Case Study: Industrial Application
A notable case study highlights the industrial synthesis of this compound using a controlled crystallization process that resulted in high yields with acceptable purity levels. The method involved adjusting pH and concentration during crystallization, which significantly improved the overall efficiency of the production process .

Structure-Activity Relationship (SAR) Studies

Understanding Efficacy:
SAR studies have been pivotal in elucidating the relationship between chemical structure and biological activity for this compound derivatives. These studies reveal that modifications to the sulfonamide group can enhance pharmacological activity while reducing toxicity. For example, variations in substituents on the benzyl ring have been shown to influence both potency and selectivity against cancer cell lines .

Modification Effect on Activity Reference
Nitro group presenceIncreases cytotoxicity
Sulfonamide variationsAlters selectivity
Benzyl ring substitutionsEnhances potency

Future Perspectives

Research Directions:
The ongoing research into this compound suggests promising avenues for future drug development. Investigations are focusing on its potential as a scaffold for novel therapeutic agents targeting specific pathways in cancer and bacterial resistance mechanisms. Additionally, the exploration of its prodrug forms may enhance bioavailability and therapeutic efficacy.

Conclusion:
this compound represents a significant compound in medicinal chemistry with applications spanning anticancer and antibacterial domains. Its versatility in synthesis and potential for further development underscore its importance in contemporary pharmaceutical research.

Mechanism of Action

The mechanism of action of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₆N₂O₄S (corrected from conflicting data in ).
  • Molecular Weight : 272.32 g/mol.
  • Structural Features : The nitro group confers strong electron-withdrawing effects, while the propane-2-sulfonyl group enhances polarity and stability. The methyl substituent on the amine reduces steric hindrance compared to bulkier groups.

Comparison with Similar Compounds

Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Molecular Formula : C₁₁H₁₆N₂O₄S (as per , though likely erroneous; expected formula: C₁₃H₁₆N₂O₄S for cyclopropyl substitution).

  • Key Differences: The cyclopropyl group replaces the methyl group on the amine nitrogen, introducing significant steric bulk and rigidity.
  • Applications : Improved pharmacokinetic profiles in bioactive molecules.

N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine

Molecular Formula : C₂₃H₂₁N₃O₄S ().

  • Key Differences: Ethylsulfonyl (-SO₂C₂H₅) vs. propane-2-sulfonyl (-SO₂C₃H₇): The shorter ethyl chain reduces lipophilicity. Methoxy (-OCH₃) vs. nitro (-NO₂): Methoxy is electron-donating, altering the aromatic ring’s electronic environment. Presence of an oxazole heterocycle enhances binding to enzymatic targets (e.g., kinases).
  • Applications : Kinase inhibitor candidates due to heterocyclic pharmacophores.

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzyl)propan-2-amine

Molecular Formula: C₁₆H₂₅BClNO₂ ().

  • Key Differences: Boronate ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions. Chloro (-Cl) substituent provides distinct electronic effects compared to nitro (-NO₂).
  • Applications : Intermediate in organic synthesis for constructing biaryl systems.

N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

Molecular Formula: C₁₂H₁₈BrNO₂ ().

  • Key Differences :
    • Bromo (-Br) and methoxy (-OCH₃) substituents replace nitro and sulfonyl groups.
    • Methoxypropan-2-amine side chain increases hydrophilicity.
  • Applications: Potential use in halogenated drug candidates or agrochemicals.

Structural and Functional Analysis

Electronic Effects

  • Nitro Group : Strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to meta positions. This contrasts with methoxy-containing analogs (e.g., ), where electron-donating effects activate ortho/para positions.
  • Sulfonyl Group : Enhances solubility in polar solvents and stabilizes negative charges, unlike boronate esters (), which are neutral but reactive.

Steric and Metabolic Considerations

  • Methyl vs. Cyclopropyl Amines : Methyl substitution minimizes steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites). Cyclopropyl analogs (hypothetical) may improve metabolic stability but reduce binding affinity.
  • Ethylsulfonyl vs.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Features Applications
Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine C₁₁H₁₆N₂O₄S -NO₂, -SO₂C₃H₇, -NHCH₃ Electron-withdrawing, polar, stable Pharmaceutical intermediates
Cyclopropyl analog (hypothetical) C₁₃H₁₆N₂O₄S -NO₂, -SO₂C₃H₇, -NHC₃H₅ High steric hindrance, metabolic resistance Drug candidates
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-oxazol-2-amine C₂₃H₂₁N₃O₄S -SO₂C₂H₅, -OCH₃, oxazole Heterocyclic, enzyme-targeting Kinase inhibitors
N-(5-Chloro-2-boronate-benzyl)propan-2-amine C₁₆H₂₅BClNO₂ -Cl, boronate ester Reactive intermediate for cross-coupling Organic synthesis

Biological Activity

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a nitro group and a sulfonyl moiety, which contribute to its chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl group may participate in binding interactions with proteins and enzymes, modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to various cellular effects, including:

  • Cytotoxicity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, studies indicate that Mannich bases related to this compound demonstrate increased cytotoxicity towards mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that derivatives of Mannich bases exhibit significant cytotoxicity against various cancer cell lines, including Jurkat and Huh-7 hepatoma cells. Some compounds showed up to 5-fold increased potency compared to reference drugs .
    • A study reported IC50 values for certain derivatives against different cancer cell lines, indicating promising anticancer activity .
  • Antimicrobial Testing :
    • The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity, suggesting its potential as an antimicrobial agent .
  • Pharmacological Applications :
    • Research has explored the use of this compound as a biochemical probe in drug development, particularly for its potential therapeutic properties in oncology and infectious diseases.

Data Table: Biological Activity Summary

Activity Type Effect Cell Lines/Pathogens Tested Reference
CytotoxicitySignificant cytotoxic effectsJurkat, Renca, Huh-7
AntimicrobialModerate antibacterial activityStaphylococcus aureus, E. coli
Therapeutic PotentialInvestigated for anticancer useVarious cancer cell lines

Q & A

Q. What are the recommended synthetic routes for Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves three key steps:

  • Benzylation: React 5-nitro-2-sulfonylbenzyl chloride with methylamine under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the benzylamine intermediate .
  • Sulfonylation: Introduce the propane-2-sulfonyl group via nucleophilic substitution, using propane-2-sulfonyl chloride in anhydrous dichloromethane at 0–5°C .
  • Nitro Group Stabilization: Maintain low temperatures (<10°C) during nitro group introduction to prevent decomposition.

Optimization Tips:

  • Use Pd(II) acetate as a catalyst (0.5–1.0 mol%) to enhance reaction efficiency and reduce side products .
  • Purify via column chromatography (hexane/acetone gradient) to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the benzyl, methyl, and sulfonyl groups. For example, the methyl group adjacent to the amine shows a singlet at δ 2.1–2.3 ppm .
    • ¹³C NMR confirms the nitro group’s electron-withdrawing effects (C-NO₂ resonance at δ 148–152 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 329.08) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities with UV detection at 254 nm .

Q. How do solvent choice and pH affect the stability and solubility of this compound?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl and nitro groups .
    • Limited solubility in water (<0.1 mg/mL at pH 7) but improves under acidic conditions (pH 3–4) via protonation of the amine .
  • Stability:
    • Degrades in basic media (pH >9) via nitro group reduction. Store at 4°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during its synthesis?

Methodological Answer:

  • Byproduct 1: N-Demethylated analogs form via radical oxidation pathways under high-temperature conditions (>80°C). Control experiments with radical scavengers (e.g., TEMPO) reduce this .
  • Byproduct 2: Sulfonyl group hydrolysis occurs in aqueous acidic conditions (pH <2). Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Detection: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and GC-MS for volatile intermediates .

Q. How can in silico modeling predict the biological targets of this compound?

Methodological Answer:

  • Docking Studies: Use the compound’s 3D structure (PubChem CID) to simulate binding with enzymes like cyclooxygenase-2 (COX-2) or kinases. The sulfonyl group shows strong hydrogen bonding with Arg513 in COX-2’s active site .
  • ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–48 hr) to compare cytotoxicity data .
  • Metabolic Interference: Use LC-MS to quantify metabolites in cell lysates. For example, nitro-reduction to amine derivatives may explain divergent IC₅₀ values .
  • Negative Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Q. What safety protocols are essential when handling hazardous intermediates in its synthesis?

Methodological Answer:

  • Nitro Group Hazards: Use explosion-proof equipment and avoid grinding dry nitro-containing intermediates .
  • Sulfonyl Chloride Handling: Conduct reactions in fume hoods with PPE (gloves, goggles) due to lachrymatory effects .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

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